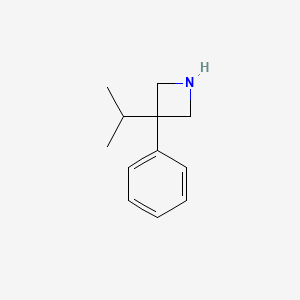

Azetidine, 3-isopropyl-3-phenyl-

Description

Contextualization of Azetidine (B1206935) Core Structures within Heterocyclic Chemistry

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom and three carbon atoms. researchgate.netwikipedia.org As strained ring systems, they are of significant interest in organic synthesis, serving as versatile intermediates and building blocks for more complex nitrogen-containing molecules. researchgate.netresearchgate.net The azetidine core is a key structural unit in a variety of natural products, amino acids, and pharmaceutically active compounds, demonstrating a broad range of biological activities. researchgate.netnih.gov For instance, the azetidine subunit is found in alkaloids from marine sources that exhibit cytotoxic activity against tumor cells and antibacterial properties. nih.gov

The synthesis of azetidines can be challenging due to their inherent ring strain. researchgate.netmedwinpublishers.com Common synthetic routes include intramolecular cyclization of γ-aminoalcohols or γ-haloamines, the reduction of β-lactams (azetidin-2-ones), and various cycloaddition reactions. researchgate.netorganic-chemistry.org Researchers have also developed methods for the synthesis of 1,3-disubstituted azetidines through tandem ring-opening and ring-closing procedures. manchester.ac.ukthieme-connect.com The reactivity of the azetidine ring allows for ring-opening reactions to produce useful amides, alkenes, and amines, as well as ring expansion to form larger heterocycles like pyrrolidines and piperidines. researchgate.net

Significance of 3-isopropyl-3-phenyl Substitution on the Azetidine Ring System

The combination of a bulky, aliphatic isopropyl group and a planar, aromatic phenyl group enhances the compound's structural diversity and potential for varied chemical interactions. solubilityofthings.com The isopropyl group can increase lipophilicity, while the phenyl group can participate in π-stacking interactions. This duality in substituent nature suggests that the compound may exhibit solubility in a range of both non-polar and polar organic solvents. solubilityofthings.com

Furthermore, the 3-isopropyl-3-phenyl substitution pattern can result in the presence of chiral centers, leading to the existence of different stereoisomers. These isomers can possess distinct biological activities, a critical consideration in medicinal chemistry. solubilityofthings.com The synthesis of such 3,3-disubstituted azetidines has been an area of active research, with methods being developed for their modular synthesis. acs.org

Table 1: Physicochemical Properties of Azetidine, 3-isopropyl-3-phenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molar Mass | 175.28 g/mol |

| CAS Number | 62782-49-6 |

| Appearance | Colorless Liquid |

| Density | 0.9481 g/cm³ |

| Physical State | Liquid at room temperature |

This table is populated with data for Azetidine, 3-isopropyl-3-phenyl-. solubilityofthings.com

Overview of Research Trajectories for Azetidine, 3-isopropyl-3-phenyl- and Related Derivatives

Research into Azetidine, 3-isopropyl-3-phenyl- and its derivatives is part of a broader exploration of substituted azetidines for various applications. While specific research focused solely on the 3-isopropyl-3-phenyl derivative is not extensively documented in the provided results, the trajectories for closely related 3-substituted and 3,3-disubstituted azetidines offer significant insights into its potential areas of investigation.

One major research avenue for azetidine derivatives is in medicinal chemistry. 3-Arylazetidines are recognized as attractive scaffolds in drug discovery due to their wide range of biological activities. researchgate.net For example, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs), which could have applications as antidepressants. nih.gov Furthermore, various substituted phenyl azetidines have been synthesized and screened for their potential as antimicrobial agents. researchgate.net

The synthesis of derivatives of Azetidine, 3-isopropyl-3-phenyl-, such as 3-Isopropyl-3-phenylazetidine-1-carboxamide, indicates an interest in modifying the azetidine nitrogen to explore different chemical spaces and biological activities. bldpharm.com The development of modular synthesis strategies for 3,3-disubstituted azetidines allows for the creation of diverse libraries of these compounds for high-throughput screening in drug discovery programs. acs.org The unique structural and electronic properties conferred by the 3-isopropyl-3-phenyl substitution make this compound and its derivatives promising candidates for further investigation in the development of new therapeutic agents and as versatile building blocks in organic synthesis.

Structure

2D Structure

Properties

CAS No. |

7215-21-6 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-phenyl-3-propan-2-ylazetidine |

InChI |

InChI=1S/C12H17N/c1-10(2)12(8-13-9-12)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 |

InChI Key |

JWJFFUAMBFMULY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CNC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azetidine, 3 Isopropyl 3 Phenyl

Strategic Approaches to Azetidine (B1206935) Ring Construction

The synthesis of azetidines, particularly those with sterically demanding quaternary substitution patterns like the 3-isopropyl-3-phenyl variant, presents a significant synthetic challenge. magtech.com.cnresearchgate.net The inherent ring strain of the four-membered system and entropic factors make their formation difficult compared to five- and six-membered rings. researchgate.net Modern synthetic chemistry has produced several powerful strategies to overcome these hurdles, primarily categorized into intramolecular cyclization reactions and intermolecular cycloadditions. magtech.com.cnrsc.org

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a foundational strategy for forming cyclic systems, where a single molecule containing all the necessary atoms is induced to form the ring. For azetidines, this typically involves forming a key carbon-nitrogen bond from a γ-functionalized amine precursor. magtech.com.cnrsc.org

One of the most direct and frequently employed methods for azetidine synthesis is the intramolecular SN2 reaction. frontiersin.orgresearchgate.net This approach involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to close the four-membered ring. frontiersin.org

For the synthesis of Azetidine, 3-isopropyl-3-phenyl- , a hypothetical precursor would be a 3-amino-1-halo-2-isopropyl-2-phenylpropane derivative. The nitrogen atom, upon deprotonation or by its inherent nucleophilicity, would attack the carbon bearing the leaving group (e.g., a bromide, mesylate, or tosylate) to forge the azetidine ring. The successful execution of this cyclization is often influenced by reaction conditions, including the choice of base and solvent, which must be optimized to favor the 4-membered ring closure over competing side reactions like elimination or intermolecular polymerization. researchgate.net Recent studies have highlighted the use of lanthanum(III) triflate as a catalyst for the intramolecular aminolysis of epoxides to yield azetidines, presenting an alternative route to generate the required C-N bond. frontiersin.orgnih.gov

An innovative approach to forming strained rings is through the contraction of a more readily available, larger ring system. A notable example is the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. rsc.orgacs.org

This strategy, developed by Blanc and coworkers, involves the nucleophilic opening of an N-activated α-bromo-2-pyrrolidinone. rsc.orgacs.org The resulting intermediate, a γ-amido anion bearing an α-bromide, undergoes subsequent intramolecular SN2 displacement to form the azetidine ring. rsc.org A key advantage of this method is its versatility, allowing for the incorporation of various nucleophiles into the final azetidine structure. acs.orgorganic-chemistry.org

To apply this to the target molecule, one could envision a starting material like N-sulfonyl-3-bromo-4-isopropyl-4-phenyl-2-pyrrolidinone. Treatment with a nucleophile and a base like potassium carbonate would initiate the ring-opening/ring-closing cascade to furnish a 3-isopropyl-3-phenylazetidine derivative. rsc.orgacs.org

Table 1: Scope of Nucleophiles in the Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones This table presents examples of nucleophiles successfully incorporated into azetidine derivatives using the ring contraction methodology.

| Entry | Nucleophile | Product Structure (General) | Reference |

|---|---|---|---|

| 1 | Methanol | α-Methoxy-azetidine | acs.org |

| 2 | Phenol | α-Phenoxy-azetidine | acs.org |

| 3 | Aniline | α-Anilino-azetidine | acs.org |

| 4 | Various Alcohols | α-Alkoxy-azetidine | acs.org |

Cycloaddition Reactions in Azetidine, 3-isopropyl-3-phenyl- Synthesis

Cycloaddition reactions are powerful tools for rapidly assembling cyclic structures with high atom economy and stereochemical control. mdpi.com In the context of azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly relevant. rsc.orgnih.gov

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient route to functionalized azetidines. nih.govrsc.orgrsc.org This reaction involves the photochemical excitation of an imine, which then engages with an alkene to form the four-membered ring. nih.govrsc.org While historically challenged by issues like competing E/Z isomerization of the imine, recent advancements have significantly broadened its scope. nih.govresearchgate.net

Modern variations utilize visible-light photocatalysis, which allows for milder reaction conditions and greater functional group tolerance. acs.orgspringernature.comchemrxiv.org For instance, the Schindler group has developed intermolecular aza Paternò-Büchi reactions using cyclic oxime derivatives (as imine surrogates) and a variety of alkenes, activated by an iridium photocatalyst via triplet energy transfer. rsc.orgspringernature.comnih.gov

The synthesis of Azetidine, 3-isopropyl-3-phenyl- via this method would hypothetically involve the [2+2] cycloaddition of an appropriate imine and alkene. For example, the reaction could proceed between an N-substituted imine derived from isobutyrophenone (B147066) and a methylene (B1212753) equivalent, or alternatively, an imine reacting with isobutylene. The specific choice of reactants and photochemical conditions would be critical to control the regioselectivity and yield of the desired product.

Table 2: Examples of Photocatalyzed [2+2] Cycloadditions for Azetidine Synthesis This table showcases recent findings in the visible-light-mediated synthesis of azetidines.

| Imine/Imine Surrogate | Alkene | Photocatalyst | Key Feature | Reference |

|---|---|---|---|---|

| Cyclic Oxime | Styrenes | fac-[Ir(dFppy)₃] | Intermolecular reaction, broad alkene scope | rsc.orgspringernature.com |

| Pendant Oxime | Unactivated Alkene | fac-[Ir(ppy)₃] | Intramolecular reaction for complex tricyclic azetidines | acs.orgnih.gov |

| Acyclic Oxime | Various Alkenes | Iridium Complex | Overcomes challenge of using acyclic imine equivalents | nih.gov |

[3+1] cycloaddition strategies offer an alternative disconnection for the azetidine ring, combining a three-atom component with a single-atom synthon. nih.gov A recently developed method involves the enantioselective [3+1] cycloaddition of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. This provides a facile route to enantioenriched exo-imido azetidines with high yields and enantioselectivity.

This methodology could be adapted for the asymmetric synthesis of a precursor to Azetidine, 3-isopropyl-3-phenyl- . The approach would start with a racemic 2-isopropyl-2-phenyl-aziridine, which would react with an isocyanide in the presence of the chiral catalyst. This would generate a 3-isopropyl-3-phenyl-azetidine bearing an exocyclic imine, which could then be hydrolyzed or further functionalized as needed. This method is particularly attractive for establishing the chiral quaternary center at the C3 position in a stereocontrolled manner.

Catalytic Synthesis of Azetidine, 3-isopropyl-3-phenyl- and its Precursors

The catalytic synthesis of azetidines, including 3,3-disubstituted variants like 3-isopropyl-3-phenyl-azetidine, has seen significant advancements. These methods often rely on the formation of key precursors such as 3-amino-azetidines or azetidin-3-ones, which serve as versatile intermediates for further functionalization. derpharmachemica.comnih.gov The development of facile and efficient processes for these precursors is crucial for accessing a wider range of biologically active azetidine derivatives. derpharmachemica.com

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Rhodium)

Transition metal catalysis offers powerful tools for the construction and functionalization of the azetidine ring. Various metals have been employed to facilitate key bond-forming reactions, enabling access to complex azetidine structures.

Palladium: Palladium-catalyzed reactions are prominent in azetidine synthesis. Methods include the intramolecular amination of unactivated C(sp³)–H bonds in picolinamide-protected amines to yield azetidines. nih.govrsc.org Additionally, Pd-catalyzed cyclization reactions represent a key strategy for forming the four-membered ring. magtech.com.cn

Copper: Copper catalysis has been utilized for the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of Cu(OTf)₂. nih.gov This method allows for the rapid construction of bis-functionalized azetidines. nih.gov

Rhodium: Rhodium-catalyzed reactions have been developed for the stereoselective synthesis of highly substituted methylene azetidines. A formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes proceeds with excellent regio- and stereoselectivity, providing a pathway to azetidines with vicinal tertiary-quaternary stereocenters. acs.org

Gold and Scandium: Gold catalysis has been effectively used to synthesize azetidin-3-ones, which are valuable precursors. A gold-catalyzed oxidative cyclization of N-propargylsulfonamides generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov Furthermore, a modular approach to 3,3-disubstituted azetidines has been developed using Scandium triflate (Sc(OTf)₃) as a Lewis acid catalyst to promote the reaction of an azetidine trichloroacetimide ester with various nucleophiles. morressier.com

Table 1: Transition Metal-Catalyzed Synthesis of Azetidines and Precursors

| Catalyst/Metal | Method | Substrate Example | Product Type | Ref |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Picolinamide (PA) protected amines | Functionalized Azetidines | nih.govrsc.org |

| Copper(II) Triflate | Alkylation of ABB with organometals | 1-Azabicyclo[1.1.0]butane | Bis-functionalized Azetidines | nih.gov |

| Rhodium(II) Acetate | [3+1] Ring Expansion | Bicyclic methylene aziridines | Methylene Azetidines | acs.org |

| Gold(I) | Oxidative Cyclization | N-Propargylsulfonamides | Azetidin-3-ones | nih.gov |

| Scandium(III) Triflate | Modular Synthesis | Azetidine trichloroacetimide ester | 3,3-Disubstituted Azetidines | morressier.com |

Organocatalytic and Photoredox-Catalyzed Approaches

Recent years have witnessed the emergence of organocatalytic and photoredox-catalyzed methods as powerful alternatives for azetidine synthesis, often proceeding under mild conditions. rsc.orgmagtech.com.cn

Organocatalysis: Amine-catalyzed [2+2] cycloaddition of allenoates and imines is a notable organocatalytic method for constructing the azetidine skeleton. magtech.com.cn

Photoredox Catalysis: Visible-light photoredox catalysis provides a modern avenue for creating the 3-aryl-3-alkyl substitution pattern found in the target molecule. One such method involves the generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors. These radicals then react with activated alkenes to form medicinally relevant 3-aryl-3-alkyl substituted azetidines. frontiersin.org Another significant development is the intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org This reaction is promoted by an Iridium(III) photocatalyst via triplet energy transfer and is effective for both activated and unactivated alkenes. rsc.org

Table 2: Organocatalytic and Photoredox-Catalyzed Azetidine Synthesis

| Method | Catalyst | Key Features | Product Type | Ref |

| Amine-Catalyzed Cycloaddition | Amines | [2+2] cycloaddition of allenoates and imines | Substituted Azetidines | magtech.com.cn |

| Photoredox-Catalyzed Alkylation | - | Decarboxylative generation of tertiary radicals | 3-Aryl-3-Alkyl Azetidines | frontiersin.org |

| Aza Paternò-Büchi Reaction | fac-[Ir(dFppy)₃] | Visible-light [2+2] photocycloaddition | Functionalized Azetidines | rsc.org |

Stereoselective and Diastereoselective Routes to Substituted Azetidines

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, significant effort has been directed towards developing stereoselective and diastereoselective routes to substituted azetidines. orgsyn.org

Asymmetric Synthesis of Chiral Azetidine, 3-isopropyl-3-phenyl- Analogs

The asymmetric synthesis of chiral azetidines often employs chiral auxiliaries or chiral catalysts to induce stereoselectivity. One notable method for preparing enantiopure azetidine analogs, such as (3S)-isopropyl and (3R)-phenyl analogs of L-azetidine-2-carboxylic acid, utilizes a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. ufms.br

Chiral tert-butanesulfinamide has also proven to be a valuable auxiliary for achieving high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. organic-chemistry.orgacs.org This approach allows for the production of a range of enantiopure azetidine products. acs.org Furthermore, chiral azetidin-3-ones can be efficiently prepared from chiral N-propargylsulfonamides, which are accessible with excellent enantiomeric excess through chiral sulfinamide chemistry. nih.gov

Control of Relative Stereochemistry in Azetidine, 3-isopropyl-3-phenyl- Synthesis

Controlling the relative stereochemistry between substituents on the azetidine ring is a key synthetic challenge. Research into the synthesis of a direct precursor, 1-methyl-4-phenyl-3-isopropyl-2-azetidinone (an azetidin-2-one (B1220530) or β-lactam), from benzal-methylamine and ethyl α-bromoisobutyrate provides insight into the formation of the 3,4-disubstituted pattern. magtech.com.cn

General strategies for controlling diastereoselectivity include the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones, which leads to the diastereoselective formation of trans-azetidines. organic-chemistry.org Conversely, the iodocyclization of homoallyl amines can produce cis-azetidines stereoselectively. organic-chemistry.org The rhodium-catalyzed [3+1] ring expansion of methylene aziridines is also noteworthy for its ability to efficiently transfer chirality from the substrate to the product, yielding highly substituted azetidines with excellent diastereoselectivity. acs.org

Green Chemistry Considerations in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like azetidines to reduce environmental impact. ijpsjournal.com Key strategies include the use of microwave irradiation, aqueous media, and solvent-free conditions. ufms.brijpsjournal.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing yields compared to conventional heating. derpharmachemica.comufms.br For example, the cyclocondensation of imines with chloroacetyl chloride to form azetidin-2-ones can be completed in minutes under microwave irradiation, as opposed to several hours with traditional methods. ufms.br This technique has been assessed as a greener methodology with a higher environmental factor. derpharmachemica.com

The use of environmentally benign solvents like water is another cornerstone of green azetidine synthesis. morressier.comresearchgate.net Microwave-assisted cyclization of 3-(ammonio)propyl sulfates in basic aqueous media provides analytically pure azetidines in good yields within 15 minutes. researchgate.net This approach avoids the use of volatile organic solvents and simplifies purification. morressier.comresearchgate.net The discovery that water can induce and promote azetidine ring formation in the presence of a non-nucleophilic base has enabled more economical and environmentally friendly processes. google.com One-pot syntheses of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines have also been successfully carried out in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

Table 3: Green Chemistry Approaches in Azetidine Synthesis

| Green Approach | Method | Conditions | Advantages | Ref |

| Microwave Irradiation | Cyclocondensation | 2-Methoxyethanol, Et₃N | Rapid reaction (4-6 mins vs 6-8 hrs), high yields | ufms.br |

| Microwave Irradiation | Cyclization of 3-(ammonio)propyl sulfates | Aqueous media | Accelerated synthesis (15 mins), high purity | researchgate.net |

| Aqueous Media | One-pot cyclocondensation | Alkaline aqueous medium, microwave | Simple, efficient, avoids organic solvents | organic-chemistry.org |

| Water-Promoted Cyclization | Reaction of arylmethylamine and 1,3-dihalopropane | Organic solvent, non-nucleophilic base, water | Promotes ring closure, more economical | google.com |

Chemical Reactivity and Transformation Mechanisms of Azetidine, 3 Isopropyl 3 Phenyl

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant strain within the four-membered ring is a key feature of azetidine chemistry, making ring-opening reactions a predominant pathway for its transformation. nih.govmasterorganicchemistry.com These reactions convert the cyclic amine into a linear, functionalized propane (B168953) derivative, relieving the inherent strain. The regioselectivity of the ring-opening is highly dependent on the nature of the reactants and the substitution pattern on the azetidine ring.

The nucleophilic opening of the azetidine ring typically requires activation of the nitrogen atom. This is usually achieved by converting the secondary amine into a better leaving group, most commonly by forming a quaternary azetidinium salt through alkylation (e.g., with methyl trifluoromethanesulfonate). youtube.com Once activated, the azetidinium ion becomes a potent electrophile, susceptible to attack by a wide range of nucleophiles. wvu.edu

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nucleophile can attack either of the two methylene (B1212753) carbons (C2 or C4) adjacent to the nitrogen atom. For a 3,3-disubstituted azetidinium ion like the derivative of Azetidine, 3-isopropyl-3-phenyl-, the attack generally occurs at the less sterically hindered C4 position, leading to a single, regioselective product. youtube.com However, electronic factors can influence this selectivity. A variety of nucleophiles, including halides, azide, amines, and oxygen-based nucleophiles, can be employed to yield diverse, polysubstituted linear amines. youtube.comwvu.edu

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Activating Group (on N) | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| Methyl (from MeOTf) | Azide (N₃⁻) | C4 | γ-Azido amine | youtube.com |

| Methyl (from MeOTf) | Benzylamine | C4 | 1,3-Diamine | youtube.com |

| Methyl (from MeOTf) | Acetate (AcO⁻) | C4 | γ-Amino acetate | youtube.com |

In the presence of strong acids, the azetidine nitrogen is protonated, forming an azetidinium ion. This protonation enhances the ring strain and activates the C-N bonds toward cleavage. For an azetidine bearing a phenyl group at the C3 position, the ring-opening pathway is significantly influenced by the ability to form a stabilized benzylic carbocation. bldpharm.com

The mechanism involves protonation of the nitrogen, followed by cleavage of the C2-N or C4-N bond. In the case of Azetidine, 3-isopropyl-3-phenyl-, cleavage of the C2-N bond would be favored as it leads to the formation of a tertiary benzylic carbocation at C3. This intermediate is stabilized by hyperconjugation from the isopropyl group and resonance with the phenyl ring. The subsequent attack of a nucleophile (e.g., the conjugate base of the acid) at this carbocationic center would complete the ring-opening process. For instance, treatment with excess hydrochloric acid would lead to the formation of a γ-chloroamine. bldpharm.com

Strain-release functionalization represents a powerful modern strategy for synthesizing substituted azetidines, rather than a reaction of them. This approach utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which contain a central, highly reactive C-N sigma bond. The immense ring strain in ABBs drives their reaction with a variety of nucleophiles and electrophiles. fiveable.mevaia.com

The addition of a nucleophilic organometallic species (e.g., an organomagnesium or organozinc reagent) to an ABB precursor allows for the selective formation of 3-substituted azetidine intermediates through a strain-release mechanism. chemneo.comacs.org This method provides a modular and efficient route to complex azetidines that would be difficult to access through other means. fiveable.me Subsequent, one-pot functionalization of the azetidine nitrogen can then be performed, leading to bis-functionalized products. chemneo.comacs.org

Table 2: Strain-Release Strategies for Azetidine Synthesis

| Precursor | Reagent | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic Nucleophiles (ArMgBr, R₂Zn) | C3-Arylation/Alkylation | 3-Aryl/Alkyl Azetidine | chemneo.comacs.org |

| Benzoyl-activated ABB | Aryl Boronic Acids (Ni-catalyzed) | C3-Arylation (Suzuki Coupling) | N-Benzoyl-3-arylazetidine | vaia.com |

Derivatization and Functionalization at Peripheral Sites of Azetidine, 3-isopropyl-3-phenyl-

Beyond reactions that cleave the ring, the peripheral sites of Azetidine, 3-isopropyl-3-phenyl-—the nitrogen atom, the phenyl ring, and the isopropyl group—can undergo functionalization.

The secondary amine nitrogen of the azetidine ring is a key site for derivatization. Its nucleophilicity allows for a range of common transformations.

N-Alkylation: As mentioned previously, reaction with alkyl halides or other alkylating agents produces quaternary azetidinium salts, which are important intermediates for ring-opening reactions. youtube.com

N-Arylation: The nitrogen can be arylated using methods like the Buchwald-Hartwig coupling (with aryl halides in the presence of a palladium catalyst) or through nucleophilic aromatic substitution (S_NAr) with electron-deficient arenes. chemneo.comacs.org

N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base readily forms the corresponding N-acyl or N-sulfonyl azetidines. The formation of products like 3-Isopropyl-3-phenylazetidine-1-carboxamide is an example of such a transformation.

These modifications not only append new functional groups but also significantly alter the electronic properties and subsequent reactivity of the azetidine ring.

Direct functionalization of the hydrocarbon substituents on the pre-formed azetidine ring is more challenging but conceptually possible.

Phenyl Moiety: The phenyl ring is a viable site for electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The outcome of these reactions is directed by the azetidine ring itself, which acts as a substituent.

Under neutral or basic conditions, the lone pair on the azetidine nitrogen acts as an electron-donating group, activating the phenyl ring and directing incoming electrophiles to the ortho and para positions.

Under the strongly acidic conditions often required for EAS, the azetidine nitrogen will be protonated. The resulting ammonium (B1175870) group is a powerful electron-withdrawing and deactivating group, which would slow the reaction significantly and direct any substitution to the meta position. wikipedia.org

Isopropyl Moiety: The C-H bonds of the isopropyl group are generally unreactive. Functionalization would likely require harsh, radical-based conditions, which could be incompatible with the strained azetidine ring, potentially leading to decomposition or ring-opening as a side reaction. Therefore, the isopropyl group primarily serves a steric and electronic role rather than acting as a handle for further derivatization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Azetidine, 3-isopropyl-3-phenyl- |

| 1-Azabicyclo[1.1.0]butane (ABB) |

| 3-Isopropyl-3-phenylazetidine-1-carboxamide |

Rearrangement Reactions and Skeletal Transformations

Currently, there is a notable lack of specific published research detailing the rearrangement reactions and skeletal transformations of Azetidine, 3-isopropyl-3-phenyl-. The inherent ring strain of the four-membered azetidine core, coupled with the steric hindrance imposed by the geminal isopropyl and phenyl substituents at the C3 position, suggests that this molecule would be susceptible to a variety of transformations under appropriate thermal, photochemical, or catalytic conditions.

Hypothetically, potential rearrangement pathways could include:

Ring-Expansion Reactions: Acid or metal-catalyzed activation of the azetidine nitrogen could lead to cleavage of a C-N bond, followed by insertion of a carbon atom to form a more stable five-membered pyrrolidine (B122466) ring. The nature of the substituents would likely influence the regioselectivity of such a rearrangement.

Ring-Opening Reactions: The strained azetidine ring could undergo nucleophilic or electrophilic attack, leading to the formation of acyclic amino compounds. For instance, treatment with a strong acid might protonate the nitrogen, making the ring susceptible to attack by a nucleophile.

Fragmentation Reactions: Under certain mass spectrometric or pyrolytic conditions, the molecule could undergo fragmentation, leading to the loss of small molecules and the formation of various charged or neutral species. The fragmentation pattern would be dictated by the relative stability of the resulting fragments.

It is important to emphasize that these are plausible reaction pathways based on the general reactivity of azetidines and strained ring systems. Detailed experimental studies are required to confirm and characterize the specific rearrangement and transformation behaviors of Azetidine, 3-isopropyl-3-phenyl-.

Mechanistic Investigations of Azetidine, 3-isopropyl-3-phenyl- Reactions

As with the specific reactions themselves, there is a scarcity of mechanistic investigations focused solely on Azetidine, 3-isopropyl-3-phenyl-. Mechanistic studies, often employing a combination of experimental techniques (such as kinetics, isotopic labeling, and spectroscopic analysis) and computational modeling, are crucial for understanding the intricate details of a chemical reaction.

For any potential rearrangement or transformation of Azetidine, 3-isopropyl-3-phenyl-, key mechanistic questions would include:

The nature of the transition state(s): Identifying the structure and energy of the transition state is fundamental to understanding the reaction rate and selectivity.

The role of catalysts or reagents: Elucidating how acids, bases, or metal catalysts interact with the substrate to facilitate the reaction is essential for optimizing reaction conditions.

Stereochemical outcomes: For chiral molecules, understanding the stereochemical course of a reaction (e.g., retention or inversion of configuration) provides valuable mechanistic insight.

Influence of substituents: The isopropyl and phenyl groups at the C3 position would exert significant steric and electronic effects, and mechanistic studies would aim to quantify their impact on reactivity.

Theoretical and Computational Chemistry Studies on Azetidine, 3 Isopropyl 3 Phenyl

Electronic Structure and Bonding Analysis

The electronic structure of "Azetidine, 3-isopropyl-3-phenyl-" is fundamentally characterized by its strained four-membered ring and the electronic influence of its substituents. The azetidine (B1206935) ring itself is a saturated heterocycle, but the presence of the phenyl group introduces π-electron density that can interact with the ring's molecular orbitals.

An analysis of the electronic structure, typically performed using methods like Density Functional Theory (DFT), would reveal the distribution of electron density and the nature of the chemical bonds. The nitrogen atom, being more electronegative than carbon, would exhibit a higher electron density, rendering it a nucleophilic center. The C3 carbon, bonded to both a phenyl and an isopropyl group, would be a key stereocenter with significant electronic interactions.

Key Expected Findings from Electronic Structure Analysis:

Mulliken and Natural Population Analysis (NPA) Charges: These calculations would quantify the partial charges on each atom. The nitrogen atom is expected to carry a negative partial charge, while the ring carbons and the hydrogen on the nitrogen would be partially positive. The C3 carbon would have a complex charge distribution due to the opposing electronic effects of its substituents.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) would likely be centered on the nitrogen atom and the phenyl ring, indicating their roles as primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the antibonding orbitals of the ring and the phenyl group, suggesting sites for nucleophilic attack.

Hypothetical Atomic Charges from NPA:

| Atom | Expected Partial Charge (a.u.) |

| N1 | -0.6 to -0.8 |

| C2 | +0.2 to +0.4 |

| C3 | +0.1 to +0.3 |

| C4 | +0.2 to +0.4 |

| C (isopropyl, α) | +0.1 to +0.2 |

| C (phenyl, ipso) | -0.1 to +0.1 |

Note: This table is illustrative and represents typical charge distributions for similar structures. Actual values would require specific quantum chemical calculations.

Conformational Landscape and Energetics of the Azetidine Ring

The azetidine ring is not planar and exhibits a characteristic puckered conformation to alleviate ring strain. rsc.org For "Azetidine, 3-isopropyl-3-phenyl-", the conformational landscape is further complicated by the bulky substituents at the C3 position. The interplay between the ring puckering and the orientation of the isopropyl and phenyl groups determines the most stable conformations.

Gas-phase electron diffraction studies on the parent azetidine have shown a dihedral angle of 37°, indicating a significant deviation from planarity. rsc.org For the 3,3-disubstituted derivative, computational methods would be employed to map the potential energy surface as a function of the ring puckering angle and the torsional angles of the substituents.

Expected Conformational Isomers and Energy Barriers:

Ring Puckering: The azetidine ring can exist in two puckered conformations, which interconvert through a planar transition state. The energy barrier for this inversion is generally low. nih.gov

Substituent Orientation: The phenyl and isopropyl groups will adopt specific orientations to minimize steric hindrance. The phenyl group's rotation relative to the azetidine ring and the isopropyl group's rotational conformers would lead to several local energy minima.

Axial vs. Equatorial-like Positions: In the puckered ring, the C3 substituents can be considered to occupy positions that are analogous to axial and equatorial positions in cyclohexane, though the distinction is less pronounced. The relative energies of these conformations would be determined by the steric demands of the isopropyl and phenyl groups.

Illustrative Conformational Energy Profile:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum (Puckered) | 0.0 | C2-N1-C4-C3 ≈ 25-35° |

| Planar Transition State | 1.0 - 2.0 | C2-N1-C4-C3 = 0° |

| Rotamer 1 (Phenyl/Isopropyl) | 0.5 - 1.5 | Specific C3-C(Ph/iPr) |

| Rotamer 2 (Phenyl/Isopropyl) | 0.8 - 2.0 | Specific C3-C(Ph/iPr) |

Note: This table is a hypothetical representation of the conformational energetics. The actual values are dependent on the level of theory and basis set used in the calculations.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are a powerful tool for predicting and understanding reaction mechanisms, including transition state energies and reaction equilibria. nih.gov For "Azetidine, 3-isopropyl-3-phenyl-", these calculations can elucidate pathways for various reactions, such as ring-opening, N-functionalization, and reactions at the C3 substituents.

DFT calculations are commonly used to model reaction pathways. nih.gov By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, providing insight into the reaction kinetics.

Potential Reaction Pathways for Investigation:

N-Alkylation/N-Arylation: The nitrogen atom is a primary site for reactions with electrophiles. Calculations could model the SN2 reaction pathway, determining the transition state geometry and energy barrier.

Ring-Opening Reactions: Due to ring strain, azetidines can undergo ring-opening reactions under various conditions. Computational studies could explore acid-catalyzed, base-catalyzed, or thermally induced ring-opening pathways.

Reactions involving the Phenyl Group: Electrophilic aromatic substitution on the phenyl ring could be modeled to predict the regioselectivity (ortho, meta, para) based on the electronic influence of the azetidinyl-isopropyl moiety.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. arxiv.orgnih.gov An MD simulation of "Azetidine, 3-isopropyl-3-phenyl-" would involve calculating the trajectory of each atom over time based on a force field.

Insights from Molecular Dynamics Simulations:

Solvation Effects: MD simulations in different solvents would reveal the structure of the solvation shell around the molecule and how the solvent influences its conformation and reactivity.

Intermolecular Interactions: The simulations would detail the nature and strength of non-covalent interactions, such as van der Waals forces, hydrogen bonding (if a suitable partner is present), and π-stacking interactions involving the phenyl ring.

Binding to Biological Targets: If this molecule were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing information on the binding mode and affinity. nih.govrsc.org

Structure-Reactivity Relationships Derived from Theoretical Models

By combining the insights from electronic structure calculations, conformational analysis, and reaction pathway modeling, theoretical models can establish clear structure-reactivity relationships. For "Azetidine, 3-isopropyl-3-phenyl-", these relationships would connect its structural features to its chemical behavior.

Key Predicted Structure-Reactivity Relationships:

Steric Hindrance: The bulky isopropyl and phenyl groups at C3 are expected to sterically hinder reactions at this position and may also influence the accessibility of the nitrogen lone pair.

Ring Strain: The inherent strain of the four-membered ring is a primary driver for its reactivity, particularly in ring-opening reactions. acs.org Theoretical models can quantify this strain energy and correlate it with the activation barriers for such reactions.

Applications of Azetidine, 3 Isopropyl 3 Phenyl As a Synthetic Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

The strained four-membered ring of azetidine (B1206935) derivatives, including 3-isopropyl-3-phenyl-azetidine, presents both a challenge and an opportunity in synthetic organic chemistry. researchgate.net While the synthesis of azetidines can be difficult, their ring strain makes them excellent candidates for ring-opening and expansion reactions, providing pathways to more complex heterocyclic systems. rsc.org The presence of the isopropyl and phenyl groups offers steric and electronic handles for controlling the regioselectivity and stereoselectivity of these transformations. solubilityofthings.comontosight.ai

The synthesis of functionalized azetidines is a key area of research, as these intermediates can be further elaborated into a diverse array of complex molecules. rsc.orgnih.gov For instance, methods for the stereoselective synthesis of substituted azetidines allow for the creation of optically pure building blocks that are crucial in the synthesis of chiral drugs and other biologically active compounds. rsc.orgacs.org The 3-isopropyl-3-phenyl substitution pattern provides a unique scaffold that can be manipulated to introduce additional functional groups, leading to the generation of diverse molecular frameworks. nih.gov

Utilization as a Structural Scaffold in Precursor Chemistry

The rigid conformation of the azetidine ring makes 3-isopropyl-3-phenyl-azetidine an attractive scaffold for precursor chemistry. enamine.net This rigidity helps in pre-organizing appended functional groups in a defined spatial orientation, which can be advantageous in various applications, from drug discovery to materials science. enamine.net

Azetidine-containing compounds are recognized for their potential as amino acid surrogates in peptidomimetics. rsc.org The incorporation of the 3-isopropyl-3-phenyl-azetidine scaffold can introduce conformational constraints into a peptide backbone, which can lead to enhanced metabolic stability and receptor binding affinity. The defined stereochemistry of this building block allows for the precise control of the geometry of the resulting peptide mimetic.

The use of artificial amino acid residues like 2',6'-dimethylphenylalanine as a surrogate for aromatic amino acids in opioid peptides has demonstrated the value of sterically demanding scaffolds in improving biological activity and receptor selectivity. nih.gov Similarly, the 3-isopropyl-3-phenyl-azetidine unit can be envisioned as a novel surrogate for natural amino acids, offering a unique combination of steric bulk and conformational rigidity.

The exploration of novel chemical space is a critical endeavor in drug discovery and materials science. nih.govnih.gov Rigid scaffolds like 3-isopropyl-3-phenyl-azetidine are valuable tools in this pursuit, as they allow for the systematic variation of substituents in a three-dimensional arrangement. enamine.net This systematic approach facilitates the exploration of structure-activity relationships and the identification of compounds with desired properties. nih.govmdpi.com

The synthesis of diverse libraries of compounds based on a common scaffold is a key strategy in diversity-oriented synthesis. nih.govresearchgate.net The 3-isopropyl-3-phenyl-azetidine core can serve as the foundation for such libraries, where different functional groups can be introduced at various positions on the azetidine ring and the phenyl group. This approach enables the generation of a wide range of molecular shapes and functionalities, expanding the accessible chemical space for screening and discovery. nih.gov

Applications in Polymer Chemistry and Materials Science

The unique properties of azetidine derivatives are also being explored in the context of polymer chemistry and materials science. rsc.orgontosight.ai The strained ring system can be harnessed to drive polymerization reactions, and the rigid scaffold can be incorporated into advanced materials to impart specific properties.

The ring-opening polymerization of strained cyclic monomers is a powerful method for the synthesis of well-defined polymers. While less common than the polymerization of other cyclic ethers or amines, the ring-opening of azetidines offers a potential route to novel polymer architectures. The 3-isopropyl-3-phenyl substitution can influence the polymerization behavior and the properties of the resulting polymer.

The synthetic versatility of 3-isopropyl-3-phenyl-azetidine makes it a candidate for incorporation into advanced functional materials. rsc.orgchemscene.com For example, it can be used as a building block to create complex molecular architectures with specific electronic or optical properties. The ability to functionalize the azetidine ring and the phenyl group allows for the tuning of these properties. The rigid nature of the scaffold can also be exploited to create materials with well-defined porous structures or to control the self-assembly of molecules in the solid state.

Catalytic Applications of Azetidine-Derived Ligands and Organocatalysts

The rigid four-membered ring of the azetidine scaffold, particularly when substituted at the 3-position with sterically demanding groups like isopropyl and phenyl, offers a unique stereochemical environment. This has led to the exploration of chiral azetidine derivatives as ligands in metal-catalyzed reactions and as organocatalysts, where they can induce high levels of stereoselectivity. While specific catalytic applications of "Azetidine, 3-isopropyl-3-phenyl-" are not extensively documented in publicly available research, the broader class of 3,3-disubstituted and other chiral azetidines has been successfully employed in a variety of asymmetric transformations. researchgate.netresearchgate.net

The inherent strain and conformational rigidity of the azetidine ring are key to its effectiveness in asymmetric catalysis. These features help in creating a well-defined chiral pocket around the catalytic center, which can effectively discriminate between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Research into chiral azetidine-derived ligands has shown their utility in a range of important synthetic reactions. These include, but are not limited to, Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. researchgate.net In these reactions, the azetidine moiety is typically part of a larger ligand structure that coordinates to a metal center. The stereochemical outcome of the reaction is then dictated by the chiral environment created by the ligand.

Moreover, azetidine derivatives have been developed as purely organic catalysts (organocatalysts). For instance, chiral cis-3-aminoazetidines, synthesized from readily available chiral precursors like (S)-1-phenylethylamine, have been tested for their catalytic activity in standard asymmetric reactions. researchgate.net While the observed enantioselectivities have been moderate to good, these studies demonstrate the potential of the azetidine framework in organocatalysis.

A significant area of application for azetidine-derived catalysts is the asymmetric addition of organozinc reagents to aldehydes. Readily available N-substituted-azetidinyl(diphenylmethyl)methanols have been employed as chiral catalysts in the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net

The development of synthetic routes to chiral 2,3-disubstituted azetidines has further expanded the scope of their application in asymmetric synthesis. nih.govacs.org These compounds can serve as valuable chiral building blocks for the synthesis of more complex ligands and organocatalysts. The presence of two stereogenic centers on the azetidine ring allows for fine-tuning of the catalyst's steric and electronic properties.

While the direct catalytic applications of "Azetidine, 3-isopropyl-3-phenyl-" remain a niche area, the established success of structurally related 3,3-disubstituted and other chiral azetidines underscores its potential as a valuable scaffold in asymmetric catalysis. Future research may focus on synthesizing chiral variants of this specific compound and exploring their efficacy as ligands and organocatalysts in a wide array of stereoselective transformations.

Interactive Data Table: Catalytic Applications of Azetidine Derivatives

Below is a summary of representative catalytic applications of various chiral azetidine derivatives, highlighting the types of reactions and the performance of the catalysts.

| Catalyst Type/Reaction | Substrate(s) | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Diethylzinc Addition | Aromatic/Aliphatic Aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanol | Chiral Secondary Alcohols | High | High | researchgate.net |

| Asymmetric Aldol Reaction | Aldehydes, Ketones | Chiral Cyclic Secondary Amines | Chiral β-Hydroxy Ketones | High | High | researchgate.net |

| Friedel-Crafts Alkylation | Indoles, Pyrroles | Chiral Azetidine-derived Ligands | Chiral Alkylated Heterocycles | Moderate-Good | Moderate-Good | researchgate.net |

| Henry Reaction | Aldehydes, Nitroalkanes | Chiral Azetidine-derived Ligands | Chiral β-Nitro Alcohols | Moderate-Good | Moderate-Good | researchgate.net |

| Michael Addition | α,β-Unsaturated Compounds | Chiral Azetidine-derived Ligands | Chiral Adducts | Moderate-Good | Moderate-Good | researchgate.net |

Advanced Analytical Methodologies for Azetidine, 3 Isopropyl 3 Phenyl Research

Spectroscopic Characterization Techniques for Complex Structural Elucidation

The unambiguous determination of the constitution and stereochemistry of azetidine (B1206935), 3-isopropyl-3-phenyl- relies on a combination of advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are indispensable tools, while X-ray crystallography provides the ultimate confirmation of solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the basic carbon-hydrogen framework of the molecule. However, for a detailed structural assignment and conformational analysis of a complex molecule like 3-isopropyl-3-phenylazetidine, advanced two-dimensional (2D) NMR techniques are essential. mdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the isopropyl group, the phenyl ring, and the azetidine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a definitive assignment of the proton attached to each carbon in the molecule. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. mdpi.com For instance, it can show correlations between the protons of the isopropyl group and the C3 carbon of the azetidine ring, as well as between the phenyl protons and the C3 carbon, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are paramount for conformational analysis, as they detect through-space proximity of protons. mdpi.comfrontiersin.org For 3-isopropyl-3-phenylazetidine, NOESY can help determine the relative orientation of the isopropyl and phenyl groups with respect to the azetidine ring.

High-Resolution Mass Spectrometry (HRMS):

HRMS is employed to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental composition. acs.orgmdpi.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing unequivocal confirmation of the molecular formula of azetidine, 3-isopropyl-3-phenyl-.

X-ray Crystallography:

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For a chiral molecule like 3-isopropyl-3-phenylazetidine, X-ray crystallography can unambiguously establish the absolute configuration of the stereocenter at the C3 position. mdpi.com The analysis of the crystal structure would provide detailed information on bond lengths, bond angles, and the puckering of the azetidine ring, as well as the solid-state conformation of the isopropyl and phenyl substituents. mdpi.com Although obtaining a suitable single crystal can be a challenge, the resulting data is invaluable for understanding the molecule's steric and electronic properties.

Table 1: Spectroscopic Data for Structural Elucidation of Azetidine, 3-isopropyl-3-phenyl- (Hypothetical Data)

| Technique | Parameter | Expected Observation | Information Gained |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic, azetidine ring, and isopropyl protons. | Basic proton environment. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms. | Carbon skeleton confirmation. |

| HSQC | Cross-peaks | Correlations between directly bonded C-H pairs. | Definitive C-H assignments. |

| HMBC | Cross-peaks | Correlations between protons and carbons separated by 2-3 bonds. | Connectivity of substituents to the azetidine ring. |

| NOESY/ROESY | Cross-peaks | Spatial proximity between non-bonded protons. | Conformational preferences and relative stereochemistry. |

| HRMS (ESI-TOF) | m/z | Precise mass corresponding to the molecular formula C₁₂H₁₇N. | Unambiguous elemental composition. |

| X-ray Crystallography | Unit Cell Dimensions, Space Group | Crystal system and symmetry. | Solid-state packing and intermolecular interactions. |

| Atomic Coordinates | Precise 3D positions of all atoms. | Absolute configuration, bond lengths, and angles. |

Chromatographic and Separation Methodologies for Isomer Purity and Isolation

The synthesis of 3-isopropyl-3-phenylazetidine can potentially yield a racemic mixture of enantiomers, as well as other impurities. Therefore, robust chromatographic techniques are essential for the separation of these isomers and for the assessment of the compound's purity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC):

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For the analysis of 3-isopropyl-3-phenylazetidine, a chiral capillary column can be employed to separate the enantiomers. Derivatization of the amine group of the azetidine may sometimes be necessary to improve its volatility and chromatographic behavior. GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of the components in a mixture.

Supercritical Fluid Chromatography (SFC):

SFC is a technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the preparative separation of enantiomers due to its high efficiency and the ease of removing the mobile phase. Chiral SFC is often faster and more environmentally friendly than preparative HPLC for the isolation of pure enantiomers of chiral compounds like 3-isopropyl-3-phenylazetidine.

Table 2: Chromatographic Methods for Isomer Purity and Isolation of Azetidine, 3-isopropyl-3-phenyl-

| Technique | Stationary Phase/Column | Mobile Phase (Typical) | Detector | Application |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol mixtures | UV-Vis, Diode Array Detector (DAD) | Separation of (R)- and (S)-enantiomers, enantiomeric excess (e.e.) determination. |

| Reversed-Phase HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water mixtures with additives (e.g., TFA) | UV-Vis, DAD, MS | Purity assessment, separation from non-chiral impurities. |

| Chiral GC | Chiral capillary column (e.g., cyclodextrin-based) | Helium, Hydrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Enantiomeric separation of volatile derivatives. |

| Chiral SFC | Chiral Stationary Phase | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) | UV-Vis, DAD | Preparative separation of enantiomers. |

Future Perspectives and Emerging Trends in Azetidine, 3 Isopropyl 3 Phenyl Chemistry

Development of Sustainable and Economical Synthetic Pathways

Traditional methods for constructing 3,3-disubstituted azetidines often involve multi-step sequences, harsh reaction conditions, or limited functional group tolerance, which are economically and environmentally taxing. acs.org The future of synthesizing compounds like Azetidine (B1206935), 3-isopropyl-3-phenyl- lies in the adoption of greener and more efficient methodologies.

Key strategies for sustainable synthesis include:

Catalytic Cycloadditions: [2+2] cycloadditions between imines and alkenes, particularly those catalyzed by earth-abundant metals, offer a direct route to the azetidine core. acs.orgresearchgate.net Future work will likely focus on developing catalysts that can facilitate the specific cycloaddition required for 3-isopropyl-3-phenylazetidine with high stereocontrol.

C-H Amination/Activation: Direct intramolecular amination of C-H bonds in appropriately substituted open-chain precursors represents a highly atom-economical approach. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a powerful tool for creating azetidine rings and could be adapted for this target. organic-chemistry.org

Ring Expansion Reactions: The expansion of readily available aziridine (B145994) precursors offers another viable pathway. acs.org Research into regioselective ring-opening and subsequent intramolecular cyclization could provide a scalable route.

The table below compares potential synthetic strategies, highlighting the advantages of modern, more sustainable methods.

| Synthetic Strategy | Key Features | Potential Advantages | Challenges |

| Classical Intramolecular Cyclization | Multi-step conversion of alkylamines. acs.org | Well-established chemistry. | Often requires protecting groups, harsh reagents, and generates significant waste. acs.orgacs.org |

| Modular Azetidinylation | Coupling of an azetidinylation reagent with nucleophiles. acs.org | High modularity, mild conditions, broad substrate scope, fewer steps. acs.orgacs.org | Availability of the specific azetidinylation precursor. |

| Catalytic [2+2] Cycloaddition | Direct reaction between an imine and an alkene. acs.orgresearchgate.net | High atom economy, direct formation of the core structure. | Catalyst development for specific substitution patterns, control of stereochemistry. |

| Intramolecular C-H Amination | Direct cyclization onto a C-H bond of an amine precursor. organic-chemistry.org | Maximizes atom economy, reduces pre-functionalization steps. | Requires specific catalysts, potential for competing side reactions. |

Exploration of Novel Reactivity and Unconventional Transformations

The inherent ring strain and unique electronic properties of the azetidine ring in 3-isopropyl-3-phenylazetidine make it a fertile ground for exploring new chemical reactions. solubilityofthings.com The presence of the bulky isopropyl and phenyl groups at the C3 position introduces specific steric and electronic influences that can be exploited for unconventional transformations.

Future research is expected to investigate:

Ring-Opening Reactions: Controlled, selective cleavage of the C-C or C-N bonds within the strained ring can lead to valuable linear amino compounds that are otherwise difficult to synthesize. The substitution pattern of 3-isopropyl-3-phenylazetidine could direct regioselective ring-opening, providing access to complex molecular scaffolds.

Functionalization via Carbocation Intermediates: The N-Cbz group is known to stabilize an intermediate carbocation on the four-membered ring, enabling reactions like Friedel-Crafts alkylations to produce 3,3-diarylazetidines. researchgate.net This reactivity could be harnessed for further functionalization of the phenyl group or for reactions at the nitrogen atom.

Photocatalytic and Electrocatalytic Transformations: The merger of photoredox or electro-catalysis with azetidine chemistry opens new avenues. acs.orgorganic-chemistry.org For instance, the generation of tertiary radicals from precursors could enable the synthesis of 3,3-disubstituted azetidines under mild conditions. acs.org Similarly, electrocatalytic hydroamination of allylic sulfonamides provides a modern route to azetidines. organic-chemistry.org

Difunctionalization of Azetines: A highly enantioselective difunctionalization of azetines (the unsaturated precursor to azetidines) has been developed using copper catalysis. nih.govnih.gov This method installs two versatile groups (boryl and allyl) across the double bond, creating two new stereocenters with high control. nih.govnih.gov Applying such a strategy could lead to chiral derivatives of 3-isopropyl-3-phenylazetidine.

Integration of Advanced Computational Design in Azetidine Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methodologies and for predicting the behavior of complex molecules. For Azetidine, 3-isopropyl-3-phenyl-, computational modeling can provide critical insights that guide experimental work.

Key areas of computational application include:

Reaction Pathway and Transition State Analysis: Density Functional Theory (DFT) calculations can be used to model the reaction coordinates of potential synthetic routes, such as cycloadditions or ring-expansion mechanisms. This allows for the in silico screening of catalysts and reaction conditions to identify the most energetically favorable pathways, saving significant experimental time and resources.

Prediction of Physicochemical Properties: Computational studies can predict key properties of the molecule, such as its three-dimensional structure, bond lengths, angles, and electronic charge distribution. researchgate.net For example, studies on related systems show that benzylic radicals within a strained ring are less stable and more π-delocalized, which influences their reactivity. researchgate.net Such insights are crucial for understanding the molecule's stability and potential interactions.

Rational Design of Derivatives: By modeling the steric and electronic properties of the 3-isopropyl-3-phenylazetidine scaffold, chemists can rationally design new derivatives with specific desired characteristics. For example, computational docking studies could predict how modifications to the phenyl ring or the nitrogen substituent might influence binding to a target protein in a materials science or catalysis context.

The following table illustrates the types of data that can be generated through computational studies to guide the synthesis and study of Azetidine, 3-isopropyl-3-phenyl-.

| Computational Method | Parameter Calculated | Application in Research |

| Density Functional Theory (DFT) | Transition State Energies | Predicts the feasibility and selectivity of a proposed synthetic reaction. |

| DFT | Bond Dissociation Energies | Assesses the stability of the strained ring and predicts likely fragmentation pathways. |

| Molecular Dynamics (MD) | Conformational Analysis | Determines the preferred 3D shape and flexibility of the molecule in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Distribution | Reveals the electronic nature of the atoms and bonds, predicting sites of reactivity. |

Potential for Innovative Chemical Technology Development

While avoiding specific prohibited applications, the structural features of Azetidine, 3-isopropyl-3-phenyl- suggest its potential as a valuable building block in several areas of chemical technology. The azetidine ring is a privileged scaffold that can favorably impact the properties of larger molecules. acs.org

Potential areas for exploration include:

Development of Novel Catalysts: Chiral azetidines can serve as ligands for asymmetric catalysis. nih.gov The specific stereochemistry and steric bulk of 3-isopropyl-3-phenylazetidine could be leveraged to create highly selective catalysts for a variety of organic transformations.

Advanced Materials Science: The rigid, three-dimensional structure of the azetidine core makes it an interesting component for creating novel polymers or crystalline materials. Its incorporation into a polymer backbone could impart unique thermal or mechanical properties.

Probes for Chemical Biology: As a unique and structurally complex small molecule, derivatives of 3-isopropyl-3-phenylazetidine could be developed as molecular probes to study biological systems, for instance, by attaching fluorescent tags or reactive handles to investigate protein-protein interactions or enzyme function.

The continued exploration of this and related 3,3-disubstituted azetidines promises to unlock new chemical space and enable the development of next-generation chemical technologies.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-isopropyl-3-phenylazetidine derivatives?

Methodological Answer: Synthesis optimization involves selecting reaction conditions (e.g., temperature, solvent, catalysts) to maximize yield and purity. For azetidine derivatives, iodocyclization of homoallylamines at room temperature can stereoselectively yield 2-(iodomethyl)azetidines, while higher temperatures (50°C) favor pyrrolidine formation via isomerization . Base selection (e.g., triethylamine) is critical for sulfonylation steps to avoid side reactions . Characterization via NMR and mass spectrometry ensures structural fidelity .

Q. How can researchers characterize the stereochemistry of 3-isopropyl-3-phenylazetidine derivatives?

Methodological Answer: Absolute stereochemistry, particularly at the C3 position, is determined using X-ray crystallography or chiral chromatography. Comparative analysis of (S)- and (R)-configured isomers (via NMR coupling constants or optical rotation) can validate stereochemical assignments . For example, (S)-C3 configurations in azetidine derivatives correlate with enhanced biological activity in IFN-γ-dependent assays .

Q. What in vitro assays are suitable for screening the antimicrobial activity of azetidine derivatives?

Methodological Answer: Standard assays include:

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- Time-kill kinetics to assess bactericidal effects.

- Enzyme inhibition studies (e.g., transpeptidase assays) to evaluate disruption of bacterial cell wall synthesis .

Advanced Research Questions

Q. How does stereochemical divergence at the azetidine ring impact biological activity?

Q. What computational strategies can predict reaction pathways for azetidine derivative synthesis?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT) map transition states and intermediates for cyclization reactions .

- Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal solvents/catalysts for sulfonylation or iodocyclization steps .

- Reaction path search algorithms (e.g., GRRM) identify low-energy pathways to minimize trial-and-error experimentation .

Q. How can contradictory data on azetidine derivative efficacy across studies be resolved?

Methodological Answer:

Q. What mechanistic insights explain the anticancer activity of 3-isopropyl-3-phenylazetidine analogs?

Methodological Answer: Mechanisms include:

- Caspase-3 activation via mitochondrial apoptosis pathways, validated via Western blotting and flow cytometry .

- Reactive oxygen species (ROS) induction , measured using fluorescent probes (e.g., DCFH-DA) .

- Kinase inhibition profiling (e.g., EGFR, BRAF) using kinase assay panels to identify primary targets .

Experimental Design & Data Analysis

Q. How should factorial design be applied to optimize azetidine derivative synthesis?

Methodological Answer: A 2<sup>k</sup> factorial design tests variables (e.g., temperature, catalyst loading, solvent polarity):

Q. What statistical methods are appropriate for SAR studies of azetidine derivatives?

Methodological Answer:

- Multivariate regression correlates substituent electronic parameters (Hammett σ) with bioactivity.

- Cluster analysis groups derivatives by functional group similarities (e.g., fluoro vs. methyl substituents) .

- PCA (Principal Component Analysis) reduces dimensionality in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.